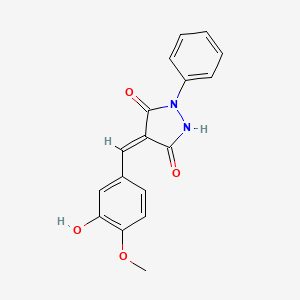

4-(3-hydroxy-4-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(3-hydroxy-4-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione” is a derivative of 3-Hydroxy-4-methoxybenzaldehyde . This compound is used as a starting reagent in the synthesis of various other compounds .

Synthesis Analysis

The synthesis of related compounds involves the reaction of thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde in dry ethanol . This reaction yields Schiff bases .Molecular Structure Analysis

The structure of related compounds has been elucidated by spectroscopic (FT-IR, 1H NMR, and 13C NMR) and single crystal X-ray diffraction techniques .Chemical Reactions Analysis

The compound undergoes condensation reactions with various reagents to yield different products . For example, it can react with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide to yield Schiff bases .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, 3-Hydroxy-4-methoxybenzaldehyde has a boiling point of 179 °C/15 mmHg and a melting point of 113-115 °C . It also has a density of 1.3±0.1 g/cm3 .科学的研究の応用

Anticancer Drug Synthesis

The compound acts as a precursor for the stereoselective synthesis of the anticancer drug (Z)-combretastatin A-4 . This suggests its potential use in the development of new anticancer therapies.

Preparation of Morphine

This compound is used as an important raw material for the preparation of morphine . Morphine is a potent opiate analgesic medication and is considered a gold standard in pain relief.

Schiff Base Preparation

It is involved in the preparation of Schiff bases by reacting with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide . Schiff bases are often used in organic synthesis and coordination chemistry.

Tyrosinase Inhibition

The compound has been evaluated as a potent tyrosinase inhibitor . Tyrosinase is an enzyme that is involved in the production of melanin, and its inhibitors have applications in cosmetics and medicinal industries.

Synthesis of Other Compounds

It is used to prepare (Z)-2-(3-hydroxy-4-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one by reacting with 1-azabicyclo[2.2.2]octan-3-one . This suggests its potential use in the synthesis of a variety of organic compounds.

Glycitein Synthesis

The compound acts as a precursor for the synthesis of glycitein . Glycitein is a type of isoflavone found in soy and has been studied for its potential health benefits.

作用機序

Safety and Hazards

将来の方向性

The development of new tyrosinase inhibitors is an active area of research due to their potential applications in treating conditions related to melanin overproduction . Therefore, “4-(3-hydroxy-4-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione” and its derivatives could be of interest in future studies.

特性

IUPAC Name |

(4E)-4-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-23-15-8-7-11(10-14(15)20)9-13-16(21)18-19(17(13)22)12-5-3-2-4-6-12/h2-10,20H,1H3,(H,18,21)/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGLDUZEVVKMEO-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{N-[(2,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5746775.png)

![1-[(2-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5746779.png)

![2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5746787.png)

![2-{4-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5746800.png)

![4-{2-[(cinnamoylamino)acetyl]carbonohydrazonoyl}-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B5746810.png)

![2-(2-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5746820.png)

![1-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5746826.png)

![5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5746828.png)

![4-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5746842.png)